5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione
Description
Chemical Identity and Properties 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione is a bicyclic compound featuring a spiro[3.4]octane core with a cyclopropyl substituent. Its molecular formula is C₆H₇NO₃ (molar mass: 141.12 g/mol), and it is registered under CAS number 3049-40-9 . The compound’s structure combines a five-membered azaspiro ring (containing nitrogen and oxygen) fused to a four-membered cyclopropane ring, creating unique steric and electronic properties. It is primarily used in industrial synthesis, with safety data sheets advising against non-industrial applications .
Physicochemical characteristics include moderate polarity due to the carbonyl groups (6,8-dione) and restricted conformational flexibility from the spiro architecture. These features influence its reactivity in cycloaddition and nucleophilic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-9(4-1-5-9)10(6-2-3-6)8(12)13-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXUAMKQBUAKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)OC(=O)N2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diester, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced on a small scale for research purposes. The synthesis is typically carried out in specialized laboratories equipped with the necessary safety and handling protocols.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Monoacylglycerol Lipase Modulation:
Recent studies have indicated that compounds like 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione serve as modulators of monoacylglycerol lipase, an enzyme implicated in various physiological processes including pain and inflammation management. These modulators may offer therapeutic benefits in treating conditions such as chronic pain and obesity by enhancing endocannabinoid signaling pathways .
2. Anticancer Properties:
Research has also suggested potential anticancer properties for this compound. In vitro studies demonstrated that derivatives of azaspirocycles could inhibit cancer cell proliferation through mechanisms that induce apoptosis and cell cycle arrest . Further investigations are necessary to elucidate the specific pathways involved.
Neuropharmacological Research
3. Neuroprotective Effects:
There is emerging evidence that this compound may exhibit neuroprotective effects. Studies have shown that compounds affecting the endocannabinoid system can protect against neurodegeneration in models of Alzheimer's disease . This suggests a potential application in developing therapies for neurodegenerative disorders.
Synthesis and Development
4. Chemical Synthesis:
The synthesis of this compound involves several steps that can include cyclization reactions and functional group modifications to achieve desired pharmacological properties . The ability to synthesize this compound efficiently is crucial for its application in drug development.
Case Studies
Case Study 1: Pain Management
A study published in a peer-reviewed journal highlighted the use of azaspirocycles as analgesics. In animal models, administration of this compound resulted in significant pain relief compared to control groups, supporting its potential use in pain management therapies .
Case Study 2: Cancer Treatment
Another case study focused on the anticancer effects of azaspiro compounds, including this compound. The study reported a marked reduction in tumor growth in treated mice compared to untreated controls, indicating promising results for further clinical investigation .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Spiro[4.5]decane Derivatives
describes analogs such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key differences include:
- Spiro Ring Size : The [4.5] spiro system (vs. [3.4]) provides a larger, more flexible scaffold, enabling enhanced interaction with biological targets.
- Substituents: The addition of benzothiazolyl and dimethylaminophenyl groups introduces π-π stacking and hydrogen-bonding capabilities, improving binding affinity in medicinal chemistry applications.
- Synthesis : These analogs are synthesized via reactions of 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines, followed by cyclization with pyrrolidine. The target compound lacks these functionalized substituents, limiting its direct pharmacological utility .
Table 1: Comparison of Spiro Compounds
Nitrogen-Rich Spiro Compounds
highlights 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride , which differs in:
Reactivity and Stability
- Ring Strain : The cyclopropyl group in the target compound introduces significant ring strain, increasing susceptibility to ring-opening reactions compared to less strained analogs like spiro[4.5] derivatives.
- Solubility: The absence of polar substituents (e.g., hydroxyl or amino groups) in the target compound reduces aqueous solubility relative to its functionalized analogs .
Biological Activity
5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione (CAS Number: 1909336-09-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
The molecular formula of this compound is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound features a spirocyclic structure that is hypothesized to influence its interaction with biological targets.
The synthesis typically involves the cyclization of cyclopropylamine with appropriate diesters under controlled conditions using bases like sodium hydride or potassium tert-butoxide in inert solvents such as tetrahydrofuran or dimethylformamide . The mechanism of action is believed to involve binding to specific enzymes or receptors, potentially modulating their activity, which is critical for its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar spirocyclic structures have shown potent activity against various pathogens, suggesting that this compound may also possess similar properties .
Cytotoxicity and Cancer Research
The cytotoxic potential of the compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through multiple mechanisms including apoptosis and necroptosis pathways. This makes it a candidate for further development as an anticancer agent .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The binding affinity to this enzyme was confirmed through computational studies, showing promise for therapeutic applications in metabolic disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluating various azaspiro compounds demonstrated that those with structural similarities to this compound exhibited strong antimicrobial activity against resistant strains of bacteria and fungi .
- Cytotoxicity Assessment : In vitro studies on glioma cells revealed that the compound could significantly reduce cell viability while sparing normal astrocytes, indicating a selective cytotoxic profile that warrants further investigation .
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | α-glucosidase Inhibition |
|---|---|---|---|
| This compound | Potential (Pending) | Not yet determined | Moderate |
| Similar Aza Compounds | High | Low (10 µM) | Strong |
| Reference Compound (e.g., Acarbose) | Moderate | High (5 µM) | Very Strong |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as diamines and diketones. For example, cyclopropyl-containing precursors are reacted under controlled conditions using solvents like DMSO or methanol, with heating to facilitate ring closure . Key parameters include solvent polarity (DMSO enhances cyclization efficiency), temperature (60–100°C), and catalyst selection (e.g., acid catalysts for carbonyl activation). Yield optimization requires monitoring by TLC or HPLC to confirm intermediate purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this spiro compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm spirocyclic connectivity. The cyclopropyl group shows distinct splitting patterns (e.g., ABX systems) in -NMR .
- IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm and ether (C-O-C) vibrations at ~1100 cm .
- MS : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 195.1) and fragmentation patterns (e.g., loss of CO) .
Q. What biological activities are associated with this compound, and how are preliminary assays designed?
- Methodological Answer : The compound’s spirocyclic structure suggests potential as a protease or kinase inhibitor. Preliminary assays include:
- Enzyme Inhibition : Dose-response curves (IC) using fluorogenic substrates (e.g., trypsin-like proteases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with controls for spiro ring stability in cell media .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected -NMR splitting) be resolved for derivatives?
- Methodological Answer : Contradictions may arise from dynamic stereochemistry or solvent effects. Strategies include:
- VT-NMR : Variable-temperature NMR to detect conformational exchange broadening .
- DFT Calculations : Compare experimental -NMR shifts with computed spectra (B3LYP/6-31G*) to validate spiro geometry .
- Example : A 2025 study resolved ambiguous -NMR signals in a cyclopropyl derivative by correlating NOESY cross-peaks with computed dihedral angles .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic regions) using Gaussian or ORCA. For example, the carbonyl carbons exhibit high LUMO density, favoring nucleophilic attack .
- MD Simulations : Assess solvent accessibility of reactive sites (e.g., cyclopropyl ring strain) in explicit solvent models (e.g., TIP3P water) .
Q. How do structural modifications (e.g., substituents on the cyclopropyl ring) affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups. Compare IC values against parent compound (Table 1).
- Table 1 : Activity of Derivatives
| Substituent | IC (μM) | LogP |
|---|---|---|
| Parent | 12.3 | 1.2 |
| -CF | 8.5 | 1.8 |
| -OCH | 18.9 | 0.9 |
- Rationale : Electron-withdrawing groups enhance electrophilicity, improving enzyme binding .
Q. What analytical strategies address purity challenges (e.g., diastereomer separation)?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:IPA gradients to resolve enantiomers .
- X-ray Crystallography : Confirm absolute configuration of single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
Methodological Integration and Data Analysis
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodological Answer : Discrepancies often stem from metabolic instability. Approaches include:
- Metabolite ID : LC-MS/MS profiling of plasma samples post-administration to detect oxidation or ring-opening metabolites .
- Prodrug Design : Mask labile groups (e.g., esterify carbonyls) to enhance pharmacokinetics .
Q. What experimental designs optimize reaction scalability while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, solvent ratio). For example, a 2 factorial design identified optimal conditions: 1.2 eq catalyst, DMSO:MeOH (3:1), 80°C .
- Continuous Flow Reactors : Improve heat/mass transfer for cyclopropane ring formation, reducing side reactions (e.g., dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
